Sodium hinokitiol Sodium hinokitiol
Brand Name: Vulcanchem
CAS No.: 17387-01-8
VCID: VC0096206
InChI: InChI=1S/C10H12O2.Na/c1-7(2)8-4-3-5-9(11)10(12)6-8;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1
SMILES: CC(C)C1=CC=CC(=O)C(=C1)[O-].[Na+]
Molecular Formula: C10H11NaO2
Molecular Weight: 186.186

Sodium hinokitiol

CAS No.: 17387-01-8

Cat. No.: VC0096206

Molecular Formula: C10H11NaO2

Molecular Weight: 186.186

* For research use only. Not for human or veterinary use.

Sodium hinokitiol - 17387-01-8

Specification

CAS No. 17387-01-8
Molecular Formula C10H11NaO2
Molecular Weight 186.186
IUPAC Name sodium;7-oxo-3-propan-2-ylcyclohepta-1,3,5-trien-1-olate
Standard InChI InChI=1S/C10H12O2.Na/c1-7(2)8-4-3-5-9(11)10(12)6-8;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1
Standard InChI Key FRPWTKJJZHVSHD-UHFFFAOYSA-M
SMILES CC(C)C1=CC=CC(=O)C(=C1)[O-].[Na+]

Introduction

Chemical Identity and Properties

Basic Information

Sodium hinokitiol, also known as hinokitiol sodium salt, is the sodium salt of hinokitiol (β-thujaplicin). It is characterized by its increased water solubility compared to the parent compound hinokitiol, making it valuable for various applications where aqueous formulations are preferred .

Chemical Structure and Identification

Sodium hinokitiol has the following chemical identifiers and structural characteristics:

PropertyValue
CAS Registry Number17387-01-8
Molecular FormulaC₁₀H₁₂O₂·Na
Molecular Mass187.19 g/mol
Chemical Name2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)-, sodium salt (1:1)
Alternative Names4-Isopropyltropolone sodium salt; 2-hydroxy-4-isopropyl-2,4,6-cycloheptatriene sodium salt

The compound is characterized by a seven-membered carbon ring structure (tropolone) with a hydroxyl group, a carbonyl group, and an isopropyl substituent, where one of the acidic hydrogens is replaced by sodium .

Structural Representations

The structure of sodium hinokitiol can be represented through various chemical notations:

  • InChI: InChI=1S/C10H12O2.Na/c1-7(2)8-4-3-5-9(11)10(12)6-8;/h3-7H,1-2H3,(H,11,12);

  • InChIKey: XYSIZCUVDOPJHS-UHFFFAOYSA-N

  • SMILES: C(C)(C)C=1C=C(O)C(=O)C=CC1.[Na]

  • Canonical SMILES: [Na].O=C1C=CC=C(C=C1O)C(C)C

Biological Activities

Antimicrobial Properties

Sodium hinokitiol exhibits significant antimicrobial activity, which makes it valuable as an ingredient in cosmetic products and potential therapeutic applications. It helps control the growth of microorganisms including bacteria and fungi . The antimicrobial properties are similar to those of the parent compound hinokitiol but with enhanced water solubility.

Research has demonstrated that sodium hinokitiol exhibits antifungal activity against various fungal species including:

  • Aspergillus niger

  • Penicillium citrinum

  • Gloeophyllum trabeum

  • Trametes versicolor

Applications

Wood Preservation

One of the well-studied applications of sodium hinokitiol is in wood preservation, where its antifungal properties make it a potential candidate for protecting wood against decay and fungal attack:

  • At concentrations of 20 mg/mL or greater, sodium hinokitiol completely inhibited fungal attack by wood-destroying fungi such as Gloeophyllum trabeum and Trametes versicolor in soil block tests

  • On yellow poplar wafers, it showed antifungal activity against Aspergillus niger and Penicillium citrinum at concentrations of 1 mg/mL or greater

  • Sodium hinokitiol is highly susceptible to leaching due to its water solubility

  • Wood blocks treated with sodium hinokitiol showed little resistance to fungal attack after leaching

  • Further formulation development is necessary to produce water-soluble hinokitiol systems that can resist leaching while maintaining biological activity

Cosmetic Applications

Sodium hinokitiol is used as an ingredient in cosmetic products, primarily functioning as an antimicrobial agent. In cosmetics, it:

  • Helps control the growth of microorganisms including bacteria and fungi

  • Is classified as synthetic in origin

  • Is subject to regulatory oversight for use in cosmetic formulations within the European Union

The antimicrobial properties make it suitable for preservation of cosmetic formulations and potentially for addressing skin conditions associated with microbial imbalances.

Research Findings

Comparative Studies with Hinokitiol

Research comparing sodium hinokitiol with both natural and synthetic hinokitiol has yielded important insights:

  • Both natural hinokitiol and synthetic hinokitiol provided similar protection against fungal attack

  • Sodium hinokitiol exhibited comparable antifungal activity to the parent compounds at equivalent concentrations

  • The primary difference was in water solubility, with sodium hinokitiol being significantly more soluble in aqueous media

This enhanced water solubility represents both an advantage and a challenge – while it facilitates formulation in water-based systems, it also contributes to increased leaching when exposed to moisture.

Leaching Studies

A significant research finding regarding sodium hinokitiol concerns its leaching behavior:

  • Wood blocks treated with sodium hinokitiol and subjected to leaching procedures showed significantly reduced resistance to fungal attack

  • The water solubility that makes it attractive for some applications becomes a limitation in scenarios where prolonged protection is required

  • Research suggests that developing fixation methods or encapsulation technologies might improve the performance of sodium hinokitiol in applications where leaching is a concern

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